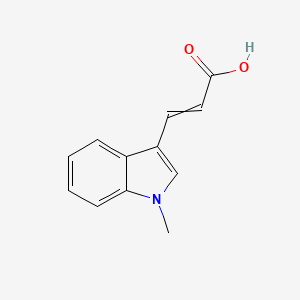

3-(1-Methylindol-3-yl)prop-2-enoic acid

Description

3-(1-Methylindol-3-yl)prop-2-enoic acid is an indole derivative featuring a methyl group at the 1-position of the indole ring and an α,β-unsaturated carboxylic acid (propenoic acid) substituent at the 3-position. Its molecular formula is C₁₂H₁₁NO₂, with a molecular weight of 201.22 g/mol (calculated from ).

The methyl group at the indole’s 1-position likely enhances steric stability and modulates electronic effects, while the propenoic acid moiety contributes to hydrogen-bonding capabilities and acidity (pKa ~4–5 for similar α,β-unsaturated acids). These features make it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or molecular recognition studies ().

Properties

IUPAC Name |

3-(1-methylindol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-13-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDWQKRESZUTAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylindol-3-yl)prop-2-enoic acid typically involves the condensation of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions . One common method involves the use of indole-3-carboxaldehyde and methylamine in the presence of a base such as sodium hydroxide to form the desired product . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(1-Methylindol-3-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylindol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

3-(1-Methylindol-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1-Methylindol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to interact with various enzymes and receptors in biological systems . For example, it may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan metabolism . This inhibition can lead to modulation of immune responses and has potential therapeutic implications in cancer and other diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type on the Indole Ring

3-(1-Methylindol-5-yl)prop-2-enoic Acid

- Structure : Methyl group at the 5-position instead of the 1-position.

- Molecular Formula: C₁₂H₁₁NO₂ (same as the target compound).

- Key Differences : The shifted methyl group alters electronic distribution and steric interactions. For example, the 5-methyl substituent may reduce π-stacking efficiency compared to the 1-methyl analog due to positional effects on aromaticity ().

2-Hydroxy-3-(1-Methylindol-3-yl)propanoic Acid

- Molecular Formula: C₁₂H₁₃NO₃.

- Key Differences: The hydroxyl group introduces additional hydrogen-bonding sites, increasing solubility in polar solvents.

3-(4-Aminophenyl)prop-2-enoic Acid

- Structure: Replaces the indole ring with a 4-aminophenyl group.

- Molecular Formula: C₉H₉NO₂.

Saturation of the Acid Chain

3-(1-Methylindol-3-yl)propanoic Acid

- Structure: Saturated propanoic acid chain.

- Molecular Formula: C₁₂H₁₃NO₂.

- Key Differences: The lack of a double bond reduces acidity (pKa ~4.8 vs. ~4.2 for the propenoic acid analog) and eliminates conjugation-driven UV absorbance. This impacts applications in spectroscopy or photochemical studies ().

3-(1H-Indol-3-yl)prop-2-enoic Acid

- Structure: Non-methylated indole with a propenoic acid chain.

- Molecular Formula: C₁₁H₉NO₂.

Additional Functional Groups

3-(1H-Indol-3-yl)-2-(2-Nitrobenzenesulfonamido)propanoic Acid

- Structure: Includes a 2-nitrobenzenesulfonamido group on the propanoic acid chain.

- Molecular Formula : C₁₈H₁₅N₃O₆S.

- Key Differences : The sulfonamido group introduces strong hydrogen-bonding and electrostatic interactions, making it a candidate for enzyme inhibition. However, the bulky substituent may reduce membrane permeability compared to simpler analogs ().

3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)propanoic Acid

- Structure : Isoindole ring instead of indole.

- Molecular Formula: C₁₂H₁₁NO₃.

- The ketone group at the 1-position increases polarity ().

Structural Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |

|---|---|---|---|---|

| 3-(1-Methylindol-3-yl)prop-2-enoic acid | C₁₂H₁₁NO₂ | 201.22 | 1-Me indole, conjugated acid chain | Enzyme inhibition, drug design |

| 3-(1-Methylindol-5-yl)prop-2-enoic acid | C₁₂H₁₁NO₂ | 201.22 | 5-Me indole, positional isomer | Structure-activity relationship studies |

| 3-(1H-Indol-3-yl)prop-2-enoic acid | C₁₁H₉NO₂ | 187.20 | Non-methylated indole, conjugated acid | Fluorescence probes, agrochemicals |

| 3-(1-Methylindol-3-yl)propanoic acid | C₁₂H₁₃NO₂ | 203.24 | Saturated acid chain | Metabolic intermediates, surfactants |

| 3-(1-Oxo-isoindol-2-yl)propanoic acid | C₁₂H₁₁NO₃ | 217.22 | Isoindole core, ketone substituent | Polymer additives, chelating agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.